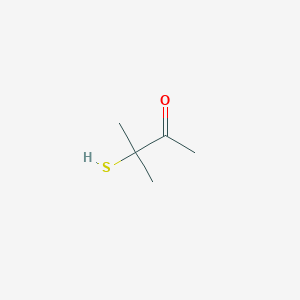
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is a sulfur-containing organic compound with the molecular formula C5H10OS. It is known for its distinct sulfurous odor and is primarily found in meat and meat products. This compound is formed through the Maillard reaction, which involves the interaction between sugars and amino acids such as cysteine or thiamin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) can be synthesized from 2,4,5-trimethyl-2-ethyl-3-thiazoline through butylation and subsequent hydrolysis. Another method involves the reaction of an oxo-compound with sulfur or polysulfides and ammonia at room temperature .
Industrial Production Methods: In industrial settings, 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is produced through the Maillard reaction, which is a non-enzymatic browning process that occurs when reducing sugars react with amino acids. This method is widely used in the food industry to create meat-like flavors .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products Formed:
Oxidation: Oxidation of 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield various alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a flavoring agent in the food industry due to its meat-like aroma.
Biology: The compound is studied for its role in the Maillard reaction and its impact on food chemistry.
Medicine: Research is ongoing to explore its potential anti-inflammatory properties.
Industry: It is utilized in the production of flavors and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) involves its interaction with molecular targets through its sulfur-containing functional group. This interaction can lead to the formation of various sulfur-containing compounds, which contribute to its distinct odor and flavor. The compound’s effects are primarily mediated through the Maillard reaction pathways .
Comparación Con Compuestos Similares
- 3-Mercapto-2-butanone
- 3-Mercapto-2-butanol
- 3-Mercapto-2,5-hexanedione
- 2-Mercapto-3-butanone
Uniqueness: 2-Butanone, 3-mercapto-3-methyl-(6CI,9CI) is unique due to its specific structure, which imparts a distinct sulfurous odor and flavor. Its formation through the Maillard reaction and its applications in the food industry set it apart from other similar compounds .
Propiedades
Número CAS |
42855-44-7 |
|---|---|
Fórmula molecular |
C5H10OS |
Peso molecular |
118.193 |
Pureza |
95% min. |
Sinónimos |
3-Mercapto-3-methyl-2-butanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















